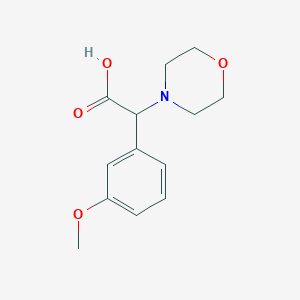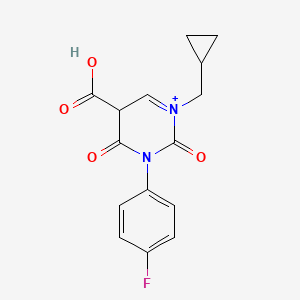
Potassium trifluoro(isoquinolin-5-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(isoquinolin-5-yl)borate is a chemical compound that belongs to the class of organoboron compounds. It is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a trifluoroborate group attached to an isoquinoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(isoquinolin-5-yl)borate typically involves the reaction of isoquinoline derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Isoquinoline derivative, boron trifluoride, potassium fluoride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to facilitate the reaction.
Product Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(isoquinolin-5-yl)borate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced boron-containing species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction may produce borohydrides. Substitution reactions can lead to the formation of various functionalized isoquinoline derivatives.
Scientific Research Applications
Potassium trifluoro(isoquinolin-5-yl)borate has a wide range of applications in scientific research, including:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This makes it valuable for the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. Its stability and reactivity make it suitable for various biological applications.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, particularly in the design of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which potassium trifluoro(isoquinolin-5-yl)borate exerts its effects is primarily through its participation in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the isoquinoline moiety to a palladium catalyst. This process involves several key steps:
Transmetalation: The trifluoroborate group transfers the isoquinoline moiety to the palladium catalyst.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic partner.
Reductive Elimination: The final product is formed through reductive elimination, releasing the palladium catalyst for further reactions.
Comparison with Similar Compounds
Potassium trifluoro(isoquinolin-5-yl)borate can be compared with other similar compounds, such as:
Potassium quinoline-6-trifluoroborate: This compound has a similar structure but with a quinoline ring instead of an isoquinoline ring. It exhibits similar reactivity in cross-coupling reactions but may have different physical properties.
Potassium trifluoro(quinolin-6-yl)borate: Another closely related compound with a quinoline ring. It shares many chemical properties with this compound but may differ in specific applications.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable reagent in various chemical and industrial processes.
Properties
CAS No. |
1242733-92-1 |
|---|---|
Molecular Formula |
C9H6BF3KN |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
potassium;trifluoro(isoquinolin-5-yl)boranuide |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9;/h1-6H;/q-1;+1 |
InChI Key |
STDAXMQHDJGDGH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C2C=CN=CC2=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid](/img/structure/B11814932.png)
![4-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B11814936.png)




![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)





![2',7'-Bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B11815020.png)
